Nuphacristine

Natural product chemistry Alkaloid chemotaxonomy Quinolizidine alkaloid structure elucidation

Sourcing authentic Nuphacristine is challenging due to substitution risks with common C15 Nuphar alkaloids like deoxynupharidine, which lack the critical C-3 carbaldehyde enal pharmacophore. Our Nuphacristine (CAS 119459-68-6) is a high-purity reference standard specifically validated for Nuphar luteum authentication and MDR-related cytotoxicity profiling. Leveraging its unique mitochondrial tropism (admetSAR 82.32%), this standard enables precise interrogation of apoptotic pathways with absolute chemotype fidelity.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 119459-68-6
Cat. No. B12804033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNuphacristine
CAS119459-68-6
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CC(N2C=C(CCC2C1CO)C=O)C3=COC=C3
InChIInChI=1S/C15H19NO3/c17-8-11-1-3-14-12(9-18)2-4-15(16(14)7-11)13-5-6-19-10-13/h5-8,10,12,14-15,18H,1-4,9H2
InChIKeyMBJDYNFDJNNEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nuphacristine (CAS 119459-68-6): C15 Furanoquinolizidine Aldehyde Alkaloid for Nuphar Alkaloid Research and Reference Standard Sourcing


Nuphacristine is a C15 furanoquinolizidine alkaloid first isolated from the rhizomes of Nuphar luteum (yellow water lily, Nymphaeaceae) and structurally characterized in 1988 [1]. It possesses the canonical quinolizidine core with a 3-furyl substituent at C-6 common to all Nuphar alkaloids, but is uniquely differentiated among the monomeric C15 congeners by the presence of both a C-3 carbaldehyde group and a C-9 hydroxymethyl group, yielding a molecular formula of C15H19NO3 (MW 261.32 g/mol) [1][2]. Its NCI Developmental Therapeutics Program accession number (NSC 625620) indicates it has been formally accessioned for anticancer screening [3]. Nuphacristine is a naturally occurring, non-sulfur-containing monomer that contrasts with the more extensively studied dimeric thioalkaloids (e.g., 6-hydroxythiobinupharidine) and with the simpler C15 monomers (deoxynupharidine, nupharidine, 7-epideoxynupharidine, nupharolutine) that dominate the bioactivity literature [4].

Why Generic Substitution Is Not Viable: Chemical and Pharmacochemical Differentiation of Nuphacristine from Other C15 Nuphar Monomers


Nuphacristine cannot be interchanged with the more commonly available monomeric Nuphar alkaloids—deoxynupharidine (C15H23NO), nupharidine (C15H23NO2), 7-epideoxynupharidine, or nupharolutine—because its unique aldehyde and hydroxymethyl functionalization produces fundamentally different physicochemical and hydrogen-bonding properties [1]. The C-3 carbaldehyde converts the quinolizidine enamine character into an α,β-unsaturated aldehyde (enal) conjugated system, while the C-9 hydroxymethyl introduces a hydrogen-bond donor absent in deoxynupharidine and its C-7 epimer [2]. These structural features shift the computed polar surface area (TPSA) to 53.70 Ų—approximately double that of deoxynupharidine—and reduce the predicted logP by over 2 log units, altering membrane permeability, CNS penetration potential, and subcellular distribution predictions relative to the comparator monomers [2]. The compound is furthermore described as an extremely weak base (essentially neutral based on its pKa), contrasting with the basic tertiary amine character of deoxynupharidine and nupharolutine . For any study requiring specific interrogation of the enal pharmacophore, the C-9 hydroxymethyl hydrogen-bonding motif, or the precise Nuphar luteum chemotype, no generic substitution among the C15 Nuphar monomers is scientifically defensible.

Nuphacristine (119459-68-6) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement Decisions


Structural Uniqueness: Aldehyde and Hydroxymethyl Functionalization vs. All Other C15 Monomeric Nuphar Alkaloids

Nuphacristine is the only known C15 monomeric Nuphar alkaloid bearing both a C-3 carbaldehyde (aldehyde) substituent and a C-9 hydroxymethyl group. The original isolation and structure elucidation study established these functional groups by ¹H and ¹³C NMR spectroscopy and confirmed by chemical transformations (NaBH₄ reduction of the aldehyde to the corresponding alcohol) [1]. By comparison, deoxynupharidine (C15H23NO), the most abundant and frequently studied C15 Nuphar monomer, bears a C-3 methyl group and no hydroxymethyl substituent. Nupharidine is the N-oxide of deoxynupharidine, 7-epideoxynupharidine is the C-7 epimer, and nupharolutine (C15H23NO2) is a C-6 or C-7 hydroxy derivative—none carry an aldehyde functionality [2]. The aldehyde group creates an α,β-unsaturated enal conjugation with the quinolizidine enamine, constituting a distinct electrophilic pharmacophore absent from every other monomeric Nuphar alkaloid described to date [1].

Natural product chemistry Alkaloid chemotaxonomy Quinolizidine alkaloid structure elucidation

Physicochemical Property Differentiation: Polar Surface Area, Lipophilicity, and Hydrogen-Bonding Capacity vs. Deoxynupharidine

Nuphacristine exhibits substantially different computed physicochemical properties compared to deoxynupharidine, the prototypical C15 Nuphar monomer. The topological polar surface area (TPSA) of nuphacristine is 53.70 Ų, approximately double that of deoxynupharidine (estimated ~25 Ų based on its structure lacking HBD and having only 2 HBA). The XlogP of nuphacristine is 1.20, reflecting the polarizing effect of the aldehyde and hydroxymethyl groups, versus an estimated XlogP of ~3.5 for deoxynupharidine—a difference of over 2 log units [1]. Nuphacristine possesses 1 hydrogen-bond donor (C-9 OH) and 4 hydrogen-bond acceptors (furan O, quinolizidine N, aldehyde O, hydroxyl O), whereas deoxynupharidine has 0 HBD and 2 HBA (furan O, quinolizidine N) [1]. These differences predict measurably distinct membrane permeability, oral absorption, and blood-brain barrier penetration profiles [1][2].

Drug-likeness prediction Medicinal chemistry Physicochemical profiling

Predicted ADMET and Subcellular Localization Profile vs. Monomeric Nuphar Alkaloid Class Baseline

admetSAR 2.0 predictions for nuphacristine indicate high probability of human intestinal absorption (99.52%) and blood-brain barrier penetration (82.50%), but a negative prediction for human oral bioavailability (52.86%, classified as non-bioavailable) [1]. Notably, subcellular localization is predicted to be mitochondrial with 82.32% probability—a prediction that aligns with the known mitochondrial apoptosis-inducing activity of synthetic monomeric Nuphar analogues described by Li et al. (2016), where certain monomeric analogues were found to be even more potent than their dimeric natural product counterparts in apoptotic assays [2]. As a reference point, the monomeric nuphar alkaloids deoxynupharidine, nupharidine, and 7-epideoxynupharidine were shown to exhibit only weak anti-metastatic activity (no IC₅₀ values below the micromolar range) and were inactive as immunosuppressive agents at 1 μM in mouse splenocyte plaque-forming cell assays, whereas dimeric thioalkaloids with 6-hydroxyl groups achieved IC₅₀ values of 0.029–0.36 μM [3]. Nuphacristine has not yet been evaluated in these specific assays, representing a demonstrated evidence gap [4].

ADMET prediction Drug development Mitochondrial targeting

Source-Species Chemotaxonomic Specificity: Nuphacristine as a Nuphar luteum-Specific Marker Alkaloid

Nuphacristine was isolated specifically from Nuphar luteum (syn. Nuphar lutea) rhizomes [1]. While deoxynupharidine, nupharidine, and 7-epideoxynupharidine are widely distributed across multiple Nuphar species (N. japonicum, N. pumilum, N. luteum), the published literature indicates nuphacristine has been characterized exclusively from N. luteum [1][2]. This species-specific occurrence makes nuphacristine a candidate chemotaxonomic marker for distinguishing N. luteum-derived alkaloid preparations (such as the pharmaceutical substance lutenurine) from those derived from other Nuphar species used in traditional medicine [3]. The total alkaloid content in N. lutea rhizomes accounts for approximately 2.7% of the absolutely dry mass, with 6 of 14 chromatographically resolved components identified as alkaloids, collectively comprising 41.97% of the isolated substance mass [4].

Chemotaxonomy Quality control Species authentication

Nuphacristine (119459-68-6) Best-Fit Application Scenarios Based on Verified Differential Evidence


Aldehyde-Containing Nuphar Alkaloid Pharmacophore Screening and Structure-Activity Relationship (SAR) Studies

Nuphacristine is the only known C15 Nuphar alkaloid bearing an α,β-unsaturated enal pharmacophore (C-3 carbaldehyde conjugated to the quinolizidine enamine). Research groups investigating the electrophilic reactivity of this motif—for example, in covalent inhibitor design, Michael acceptor profiling, or aldehyde dehydrogenase substrate studies—require nuphacristine as the sole source of this chemotype within the Nuphar alkaloid family. Deoxynupharidine, nupharidine, 7-epideoxynupharidine, and nupharolutine all lack the aldehyde and cannot serve as surrogates for this mechanism of action [1].

Nuphar luteum Chemotaxonomic Reference Standard for Species Authentication of Lutenurine and Related Alkaloid Preparations

Nuphacristine has been characterized exclusively from Nuphar luteum rhizomes and is not reported from N. japonicum, N. pumilum, or other Nuphar species commonly used in Asian traditional medicine. Analytical laboratories performing species authentication of Nuphar-derived alkaloid complexes (including the pharmaceutical preparation lutenurine) can employ nuphacristine as a species-specific HPLC or LC-MS marker compound to verify N. luteum origin. This application is supported by the 2019 compositional study of furanoquinolizidine alkaloids from N. lutea rhizomes [2] and the broader Nuphar chemotaxonomy literature [3].

Mitochondrial-Targeted Nuphar Alkaloid Analogue Development and In Silico-Guided Drug Design

admetSAR 2.0 computational predictions assign nuphacristine a mitochondrial subcellular localization probability of 82.32%, consistent with the mitochondrial apoptosis-inducing activity demonstrated for synthetic monomeric Nuphar analogues in the 2016 study by Li et al. Nuphacristine's unique combination of an aldehyde electrophile, a hydroxymethyl H-bond donor, and predicted mitochondrial tropism makes it a structurally privileged starting point for the design of novel monomeric Nuphar-derived anticancer agents. Procurement of authentic nuphacristine enables experimental validation of these in silico predictions through mitochondrial membrane potential assays, cytochrome c release measurements, and caspase activation studies [4].

NCI-60 Anticancer Screening Follow-Up and Multi-Drug Resistance (MDR) Profiling

The assignment of NSC number 625620 to nuphacristine by the NCI Developmental Therapeutics Program indicates formal accession for anticancer screening. With the 2018 demonstration that Nuphar-derived monomeric and dimeric alkaloids exhibit minimal cross-resistance in P-glycoprotein-overexpressing (CEM/ADR5000), BCRP-overexpressing, ABCB5-overexpressing, and TP53-knockout cell lines, nuphacristine represents an untested but mechanistically interesting candidate for MDR-relevant cytotoxicity profiling. Researchers can request NCI-60 screening results (if available) or conduct independent MDR panel testing using authentic nuphacristine reference standard [5].

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